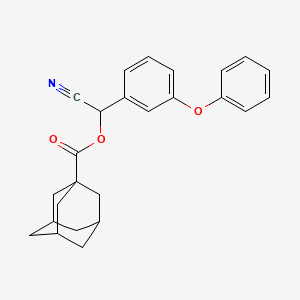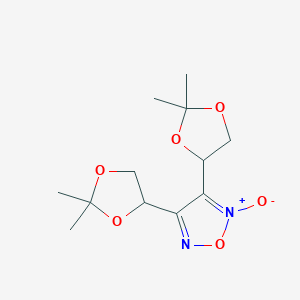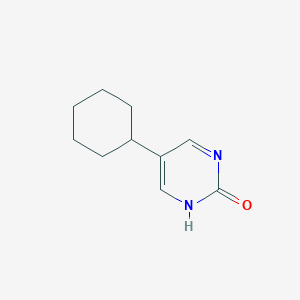
2H-1-Benzopyran-4-carbonitrile, 3-(2-benzothiazolyl)-7-hydroxy-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives.
Métodos De Preparación
The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzothiazole derivatives are reacted with appropriate aldehydes under basic conditions . Another method includes the use of microwave irradiation to facilitate the reaction, which significantly reduces the reaction time and increases the yield . Industrial production methods often involve one-pot multicomponent reactions, which are efficient and cost-effective .
Análisis De Reacciones Químicas
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile can be compared with other benzothiazole derivatives, such as:
2-(benzo[d]thiazol-2-yl)-4H-chromen-4-one: This compound also exhibits significant biological activity but differs in its substitution pattern and specific applications.
2-(benzo[d]thiazol-2-yl)-4-methyl-7-hydroxy-2H-chromene: Similar in structure but with a methyl group, this compound has different chemical properties and reactivity.
The uniqueness of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromene-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
93079-57-3 |
|---|---|
Fórmula molecular |
C17H8N2O3S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C17H8N2O3S/c18-8-11-10-6-5-9(20)7-13(10)22-17(21)15(11)16-19-12-3-1-2-4-14(12)23-16/h1-7,20H |
Clave InChI |
NUMVQHABHCWBHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=C(C4=C(C=C(C=C4)O)OC3=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)



![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
